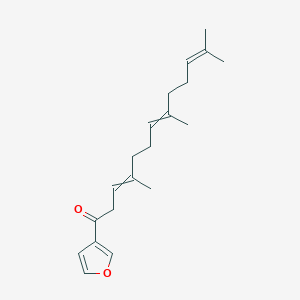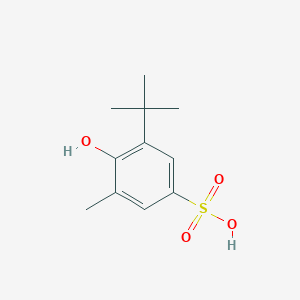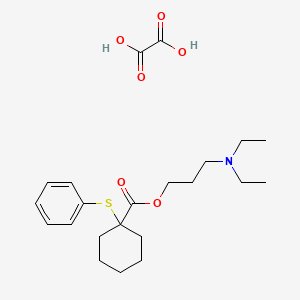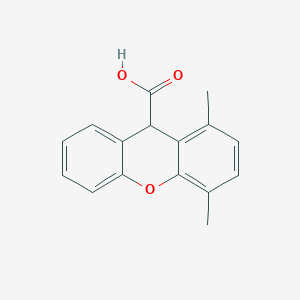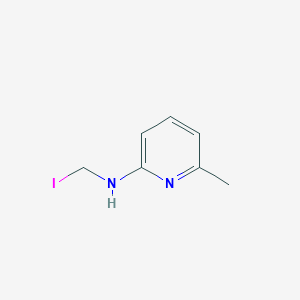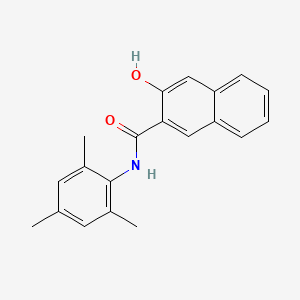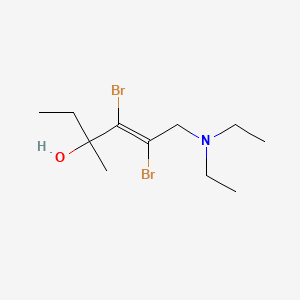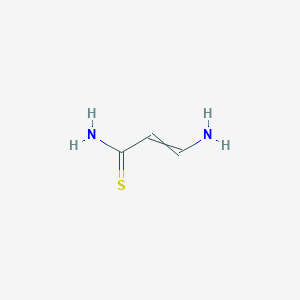
Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl-: is a specialized organosilicon compound Organosilicon compounds are characterized by the presence of silicon atoms bonded to carbon atoms This particular compound features a silanamine core with various substituents, including cyclohexyl, tert-butyl, and diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl- typically involves the reaction of appropriate silanes with amines under controlled conditions. One common method includes the reaction of chlorosilanes with amines in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides and alkoxides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a wide range of substituted silanamines.
Aplicaciones Científicas De Investigación
Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl- involves its interaction with molecular targets through its functional groups. The cyclohexyl, tert-butyl, and diphenyl groups contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-difluoro-
- Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-dichloro-
- Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-dibromo-
Uniqueness
Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl- is unique due to the presence of the diphenyl groups, which impart distinct chemical and physical properties. These groups enhance its stability and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
107969-85-7 |
|---|---|
Fórmula molecular |
C22H31NSi |
Peso molecular |
337.6 g/mol |
Nombre IUPAC |
N-[tert-butyl(diphenyl)silyl]cyclohexanamine |
InChI |
InChI=1S/C22H31NSi/c1-22(2,3)24(20-15-9-5-10-16-20,21-17-11-6-12-18-21)23-19-13-7-4-8-14-19/h5-6,9-12,15-19,23H,4,7-8,13-14H2,1-3H3 |
Clave InChI |
YJLXZCDYXWLZED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


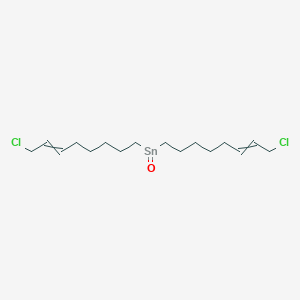
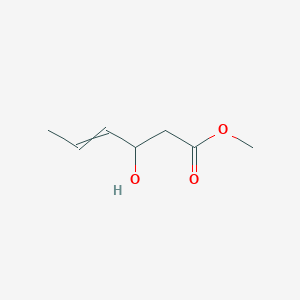
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
